8-Allylthioadenosine: A Technical Guide for Researchers
8-Allylthioadenosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Allylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128), characterized by the presence of an allylthio group at the 8-position of the purine (B94841) ring. As an adenosine analog, it is investigated for its potential pharmacological activities, including its role as a vasodilator and its anti-proliferative effects. This document provides a comprehensive overview of the chemical structure, properties, and purported biological activities of 8-Allylthioadenosine, along with detailed experimental protocols for its synthesis, purification, and biological evaluation.
Chemical Structure and Properties
8-Allylthioadenosine is a modified purine nucleoside. Its structure consists of an adenine (B156593) base linked to a ribose sugar, with an allylthio (-S-CH₂-CH=CH₂) substituent at the C8 position of the adenine ring.
Table 1: Chemical Identifiers and Properties of 8-Allylthioadenosine
| Property | Value | Source |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-8-(allylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | N/A |
| CAS Number | 75059-23-3 | |
| Molecular Formula | C₁₃H₁₇N₅O₄S | [1] |
| Molecular Weight | 339.37 g/mol | [1] |
| Canonical SMILES | C=CCSC1=NC2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N | [1] |
Table 2: Computed Physicochemical Properties of 8-Allylthioadenosine
| Property | Value | Source |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 9 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 339.10012521 | [1] |
| Topological Polar Surface Area | 158 Ų | [1] |
| Heavy Atom Count | 23 | [1] |
| Formal Charge | 0 | [1] |
Synthesis and Purification
Proposed Synthesis of 8-Allylthioadenosine
The synthesis can be conceptualized as a two-step process: the bromination of adenosine followed by the substitution with allyl mercaptan.
Experimental Protocol: Synthesis of 8-Allylthioadenosine from 8-Bromoadenosine
This protocol is a generalized procedure based on the synthesis of similar 8-substituted adenosine analogs and requires optimization.
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Dissolution: Dissolve 8-bromoadenosine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
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Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the reaction mixture to deprotonate the allyl mercaptan.
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Nucleophilic Addition: Slowly add allyl mercaptan to the reaction mixture.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Quenching: Once the reaction is complete, quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 8-Allylthioadenosine can be purified using standard chromatographic techniques.
Experimental Protocol: Purification of 8-Allylthioadenosine
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Column Chromatography: Purify the crude product by flash column chromatography on silica (B1680970) gel.
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Solvent System: Use a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform (B151607) as the eluent. The optimal solvent system should be determined by TLC analysis of the crude product.
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Fraction Collection: Collect fractions and analyze them by TLC.
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Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified 8-Allylthioadenosine.
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Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC.
Biological and Pharmacological Properties
As an adenosine analog, 8-Allylthioadenosine is expected to interact with adenosine receptors and modulate downstream signaling pathways. Adenosine and its analogs are known to have a wide range of physiological effects, including vasodilation and inhibition of cell proliferation.
Mechanism of Action and Signaling Pathways
The biological effects of adenosine analogs are primarily mediated through the activation of four G protein-coupled adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₁ and A₃ receptors are coupled to inhibitory G proteins (Gi), which decrease intracellular cyclic adenosine monophosphate (cAMP) levels. The A₂A and A₂B receptors are coupled to stimulatory G proteins (Gs), which increase intracellular cAMP levels.
The vasodilation effects of adenosine are primarily mediated by the A₂A and A₂B receptors on vascular smooth muscle cells, leading to increased cAMP and subsequent relaxation. In contrast, A₁ receptor activation can have opposing effects. The anti-proliferative effects of adenosine analogs can be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest, which may involve both adenosine receptor-dependent and -independent pathways.
In Vitro Assays
To characterize the biological activity of 8-Allylthioadenosine, a series of in vitro assays can be performed.
Experimental Protocol: cAMP Accumulation Assay
This assay determines the effect of 8-Allylthioadenosine on intracellular cAMP levels, indicating its agonist or antagonist activity at A₂A and A₂B receptors.
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Cell Culture: Culture cells expressing the adenosine receptor of interest (e.g., CHO-K1 cells stably transfected with the human A₂A receptor) in appropriate media.
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Cell Plating: Plate the cells in 96-well plates and allow them to adhere overnight.
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Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with varying concentrations of 8-Allylthioadenosine.
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Lysis: After incubation, lyse the cells to release intracellular cAMP.
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cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
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Data Analysis: Plot the cAMP concentration against the log of the 8-Allylthioadenosine concentration to determine the EC₅₀ value.
Experimental Protocol: Cell Proliferation Assay
This assay assesses the effect of 8-Allylthioadenosine on the growth of cancer cell lines.
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Cell Plating: Seed cancer cells (e.g., colorectal cancer cell line HCT116) in 96-well plates at a suitable density.
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Compound Treatment: After 24 hours, treat the cells with a range of concentrations of 8-Allylthioadenosine.
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Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
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Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
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Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
In Vivo Studies
The in vivo efficacy of 8-Allylthioadenosine can be evaluated in animal models.
Experimental Protocol: Murine Xenograft Model for Anti-Cancer Activity
This model is used to assess the anti-tumor effects of 8-Allylthioadenosine in a living organism.
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Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).
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Tumor Growth: Allow the tumors to grow to a palpable size.
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Treatment: Randomize the mice into treatment and control groups. Administer 8-Allylthioadenosine (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
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Monitoring: Monitor tumor size using calipers and body weight regularly.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
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Data Analysis: Compare the tumor growth and final tumor weights between the treated and control groups to evaluate the anti-tumor efficacy.
Conclusion
8-Allylthioadenosine is a synthetic adenosine analog with potential as a pharmacological agent. Its biological activities are likely mediated through the modulation of adenosine receptor signaling pathways, particularly affecting intracellular cAMP levels. Further research is required to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively characterize its pharmacological profile in various in vitro and in vivo models. The experimental protocols provided in this guide offer a framework for the systematic investigation of 8-Allylthioadenosine for its potential therapeutic applications.
